7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one hydrochloride
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Description
7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one hydrochloride is also known as Tris(hydroxymethyl)aminomethane hydrochloride . It is used in the synthesis of surface-active agents and pharmaceuticals, as an emulsifying agent for cosmetic creams and lotions, mineral oil and paraffin wax emulsions, as a biological buffer, and used as an alkalizer .
Synthesis Analysis
The synthesis and characterization of polydopamine (PDA) using dopamine (DA) as the monomer and (hydroxymethyl)aminomethane (TRIS) as the oxidant is studied . The effect of temperature and TRIS concentration on the kinetics of dopamine polymerization is evaluated, and the kinetic parameters are also calculated .Molecular Structure Analysis
The linear formula of Tris(hydroxymethyl)aminomethane hydrochloride is NH2C(CH2OH)3 · HCl . It has a CAS Number of 1185-53-1 .Chemical Reactions Analysis
Tris(hydroxymethyl)aminomethane, or known during medical use as tromethamine or THAM, is an organic compound with the formula (HOCH 2) 3 CNH 2, one of the twenty Good’s buffers . It is extensively used in biochemistry and molecular biology as a component of buffer solutions . It contains a primary amine and thus undergoes the reactions associated with typical amines, e.g., condensations with aldehydes . Tris also complexes with metal ions in solution .Physical and Chemical Properties Analysis
Tris(hydroxymethyl)aminomethane hydrochloride is a white crystalline powder . It has a molar mass of 121.14 g/mol . It is soluble in water . It has a useful pH range of 7.0-9.0 . It has a pKa of 8.1 at 25 °C .Mechanism of Action
Properties
IUPAC Name |
7-(hydroxymethyl)-2,3-dihydro-1H-quinolin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-6-7-1-2-8-9(5-7)11-4-3-10(8)13;/h1-2,5,11-12H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADOPBKRNLNDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=C2)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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